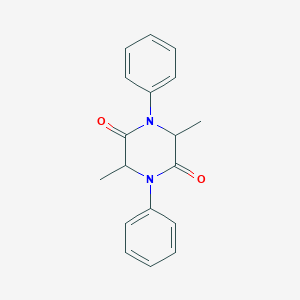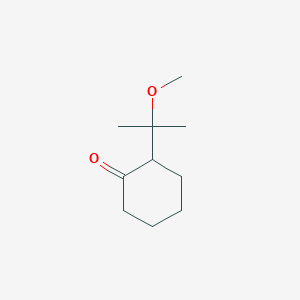
Cyclohexanone, 2-(1-methoxy-1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 2-(1-methoxy-1-methylethyl) group. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- can be synthesized through several methods. One common method involves the alkylation of cyclohexanone with 2-(1-methoxy-1-methylethyl) bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of cyclohexanone, 2-(1-methoxy-1-methylethyl)- often involves large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ketones.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 2-(1-methoxy-1-methylethyl)- involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The methoxy group can also influence the compound’s reactivity and interaction with enzymes or other biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone without the methoxy substitution.
Cyclohexanol: The alcohol derivative of cyclohexanone.
Cyclohexanone, 2-(1-mercapto-1-methylethyl)-5-methyl-: A similar compound with a mercapto group instead of a methoxy group.
Uniqueness
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- is unique due to the presence of the methoxy group, which imparts different chemical properties and reactivity compared to its analogs. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
74209-79-3 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-(2-methoxypropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,12-3)8-6-4-5-7-9(8)11/h8H,4-7H2,1-3H3 |
Clave InChI |
KQABTLODDBVVCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCCCC1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


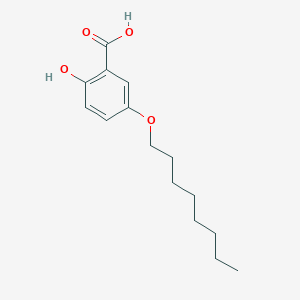
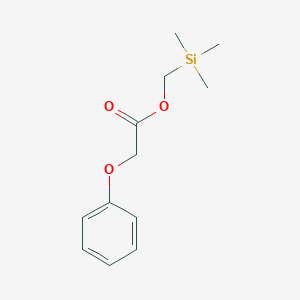
![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)
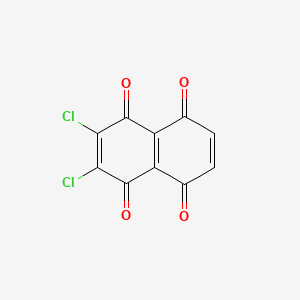
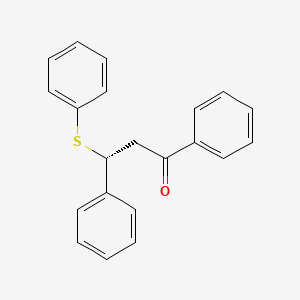
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
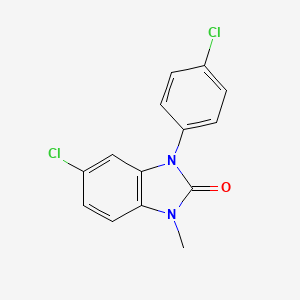
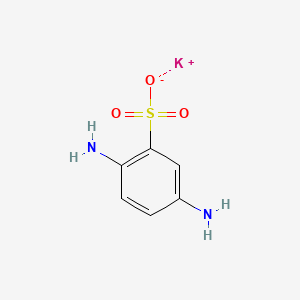
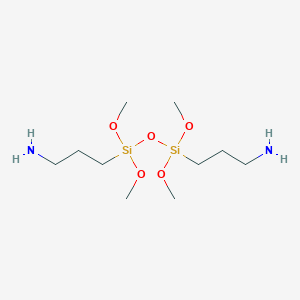
![[1-(Ethylsulfanyl)propyl]benzene](/img/structure/B14438309.png)
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
